2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 272.2 g/mol. It is classified as a thiazole derivative, characterized by the presence of a thiazole ring and a morpholine moiety. The compound is primarily recognized for its potential applications in medicinal chemistry, particularly in drug development due to its biological activities.
This compound can be sourced from various chemical suppliers specializing in research chemicals and pharmaceutical intermediates. It falls under the category of thiazole derivatives, which are known for their diverse biological properties, including antimicrobial and anticancer activities . The compound's CAS number is 1023811-09-7, which aids in its identification within chemical databases.
The synthesis of 2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride typically involves multiple steps, including:
The detailed reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
The molecular structure of 2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride features:
The structural formula can be depicted as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms .
The compound may participate in various chemical reactions typical for amines and thiazoles, including:
The reactivity of this compound makes it valuable for synthesizing more complex molecules in pharmaceutical chemistry .
The mechanism of action for compounds like 2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride often involves interaction with biological targets such as enzymes or receptors. The thiazole moiety may contribute to binding affinity through π-stacking interactions or hydrogen bonding.
In medicinal applications, this compound may exhibit:
Further studies are required to elucidate specific pathways and targets within biological systems .
Relevant data on these properties can be found in safety data sheets provided by suppliers .
The primary applications of 2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride include:
Its versatility makes it an important compound in both academic research and industrial applications .
Thiazole and morpholine heterocycles represent privileged scaffolds in modern drug design due to their versatile pharmacological profiles and favorable physicochemical properties. The thiazole nucleus serves as a critical pharmacophore in numerous FDA-approved drugs, including the antiretroviral Ritonavir, the anticancer agent Dabrafenib, and the gout therapeutic Febuxostat [1]. This five-membered ring containing nitrogen and sulfur atoms demonstrates exceptional binding capabilities to biological macromolecules through hydrogen bonding, π-π stacking, and van der Waals interactions. Its electron-rich nature facilitates interactions with diverse enzymatic targets, contributing to its broad-spectrum biological activities spanning antibacterial, antiviral, and anticancer effects [1] [6].
The morpholine ring (tetrahydro-1,4-oxazine) provides distinct advantages in drug design, primarily through enhancement of water solubility and modulation of bioavailability. As a saturated six-membered heterocycle containing oxygen and nitrogen atoms, morpholine serves as a versatile synthetic building block that can improve pharmacokinetic properties while maintaining biological activity. The morpholine oxygen participates in hydrogen bonding, while the nitrogen atom facilitates salt formation, contributing to enhanced tissue penetration and favorable ADME profiles [3] [6]. When combined, these moieties create a synergistic molecular framework that leverages the complementary properties of both heterocycles, enabling the development of compounds with optimized target engagement and drug-like characteristics.
Table 1: FDA-Approved Drugs Containing Thiazole or Morpholine Moieties
Drug Name | Therapeutic Category | Core Structure | Primary Biological Target |
---|---|---|---|
Ritonavir | Antiretroviral | Thiazole | HIV-1 protease |
Dabrafenib | Anticancer (Melanoma) | Thiazole | BRAF kinase |
Febuxostat | Anti-gout | Thiazole | Xanthine oxidase |
Cefdinir | Antibiotic (Cephalosporin) | Thiazole | Penicillin-binding proteins |
Gefitinib | Anticancer (EGFR inhibitor) | Morpholine | Epidermal growth factor receptor |
The strategic integration of thiazole and morpholine motifs represents an evolving paradigm in medicinal chemistry, with significant milestones marking its development. Early research (1970s-1990s) primarily focused on monocyclic thiazole derivatives, exemplified by the development of third-generation cephalosporins like Ceftriaxone and Cefotaxime, which incorporated the thiazole ring to enhance antibacterial potency against resistant strains [1]. The emergence of morpholine-containing therapeutics gained momentum in the 1990s with kinase inhibitors, leveraging morpholine's ability to form key hydrogen bonds in ATP-binding pockets [6].
The systematic exploration of hybrid architectures began in earnest in the early 2000s, driven by escalating antimicrobial resistance and the need for novel therapeutic scaffolds. Key innovations included the development of morpholine-thiazole conjugates targeting MRSA through novel mechanisms such as FtsZ inhibition and penicillin-binding protein modulation [1] [6]. Patent analyses reveal a significant uptick in morpholine-thiazole hybrid filings since 2010, with notable examples including pyrazol-4-yl-heterocyclyl-carboxamide compounds (US8436001B2) that demonstrated potent activity against diverse enzymatic targets [5]. The continuous refinement of synthetic methodologies, particularly multicomponent reactions and catalytic cyclization techniques, has accelerated the development of these hybrids with increasingly sophisticated substitution patterns [6].
Table 2: Evolution of Thiazole-Morpholine Hybrids in Drug Discovery
Time Period | Development Focus | Representative Compounds | Therapeutic Target |
---|---|---|---|
1970s-1990s | Monocyclic thiazoles | Cefdinir, Ceftriaxone | Bacterial cell wall synthesis |
1990s-2000s | Morpholine derivatives | Gefitinib (morpholine component) | EGFR tyrosine kinase |
2000-2010 | Early hybrid scaffolds | Thiazole-morpholine sulfonamides | Carbonic anhydrase |
2010-Present | Complex hybrids | Pyrazole-thiazole-morpholine conjugates | MRSA, Tuberculosis, Oncology targets |
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride (CAS: 1177341-97-7) represents a strategically designed molecular hybrid that integrates key pharmacophoric elements into a single chemical entity [7]. The primary rationale for investigating this specific compound centers on its structural optimization for enhanced biological activity and drug-like properties. The electron-rich thiazole core provides the essential heterocyclic scaffold for target recognition, while the morpholine substituent at the 2-position enhances solubility and metabolic stability. The aminomethyl group at the 5-position offers a versatile handle for further derivatization and facilitates salt formation, significantly improving crystallinity and handling properties [2] [7].
The dihydrochloride salt form was specifically developed to address the solubility limitations observed in the free base compound, enabling improved bioavailability in pharmacological testing. Molecular modeling studies suggest that this hybrid structure can adopt a bioactive conformation that optimally engages both bacterial and mammalian enzyme targets, particularly those requiring dual hydrogen bond acceptance and donation capabilities [3] [5]. Early-stage research indicates potential activity against drug-resistant pathogens and carbonic anhydrase isoforms, positioning this compound as a promising candidate for hit-to-lead optimization programs [1] [3]. The synthetic accessibility of this scaffold via well-established routes such as the Hantzsch thiazole synthesis further enhances its appeal as a starting point for medicinal chemistry programs targeting infectious diseases and cancer [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: